Oral Bioavailability: Prodrug Delivery Achieves ≥87% vs. ~10% for Unmodified Levovirin
Levovirin valinate hydrochloride was specifically designed to overcome the poor oral bioavailability of levovirin, which results from low permeability of the L-ribose moiety across the intestinal epithelium. After oral administration, R1518 is rapidly and exclusively converted to levovirin, achieving substantially increased systemic exposure [1].
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | ≥87% in rat, monkey, and mouse (levovirin valinate hydrochloride as prodrug) |
| Comparator Or Baseline | Unmodified levovirin: ~10% in humans (estimated); 15% rat, 17% monkey, 25% mouse |
| Quantified Difference | Approximately 6- to 9-fold increase in oral bioavailability across species |
| Conditions | Preclinical species: Sprague-Dawley rats, cynomolgus monkeys, mice; human clinical estimate from Roche Palo Alto LLC DMPK unpublished data |
Why This Matters
This bioavailability enhancement is the primary procurement justification: the prodrug enables oral dosing of levovirin in research applications where unmodified levovirin would be unsuitable due to negligible absorption.
- [1] Huang Y, et al. Single- and multiple-dose pharmacokinetics of levovirin valinate hydrochloride (R1518) in healthy volunteers. J Clin Pharmacol. 2005;45(5):578-596. View Source
